
Tert-butyl 5-(1-aminopropyl)indoline-1-carboxylate
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Overview
Description
Tert-butyl 5-(1-aminopropyl)indoline-1-carboxylate is a synthetic organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, an aminopropyl side chain, and an indoline core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(1-aminopropyl)indoline-1-carboxylate typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Aminopropyl Side Chain: The aminopropyl side chain can be introduced through nucleophilic substitution reactions. For example, the reaction of an indoline derivative with 1-bromo-3-aminopropane in the presence of a base can yield the desired product.
Protection of the Amino Group: The amino group is often protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(1-aminopropyl)indoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
Recent studies have focused on the pharmacological characterization of indoline-based compounds, including tert-butyl 5-(1-aminopropyl)indoline-1-carboxylate. These compounds have shown potential as dual inhibitors for various enzymes involved in inflammatory pathways.
Key Findings:
- Anti-inflammatory Activity: Compounds derived from indoline structures have been characterized as dual inhibitors of 5-lipoxygenase and soluble epoxide hydrolase, which are crucial in the biosynthesis of leukotrienes involved in inflammation .
- In Vivo Studies: In vivo assessments demonstrate significant anti-inflammatory effects, suggesting potential therapeutic uses in conditions like asthma and other inflammatory diseases .
Cosmetic Formulations
The compound's derivatives are also being explored in cosmetic formulations due to their stability and safety profiles. Research indicates that indoline derivatives can enhance the efficacy of topical applications by improving skin penetration and bioavailability.
Application Insights:
- Skin Bioavailability: Studies have investigated the transport mechanisms of drug molecules through skin layers, highlighting the importance of assessing the bioavailability of such compounds in dermatological formulations .
- Stability Testing: Cosmetic products containing these compounds undergo rigorous testing to ensure safety and effectiveness before market introduction .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Synthetic Organic Chemistry | Reactant for synthesizing aryl alkyl amines | Effective in modular synthesis approaches |
Pharmacology | Dual inhibitors for inflammatory pathways | Significant anti-inflammatory effects observed |
Cosmetic Science | Enhances stability and efficacy of topical formulations | Improved skin penetration and bioavailability |
Case Study 1: Synthesis of Indoline Derivatives
A study focused on synthesizing various indoline derivatives through alkylation methods yielded promising results, with yields ranging from 62% to 85%. This highlights the efficiency of using this compound as a precursor for further modifications .
Case Study 2: Anti-inflammatory Characterization
In vitro and in vivo studies demonstrated that specific indoline derivatives exhibited potent inhibition of inflammatory markers. The pharmacological profiling indicated that these compounds could serve as effective treatments for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of tert-butyl 5-(1-aminopropyl)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl indoline-1-carboxylate: This compound lacks the aminopropyl side chain but shares the indoline core structure.
Tert-butyl 1-indolecarboxylate: Similar to tert-butyl indoline-1-carboxylate but with an indole core instead of indoline.
Uniqueness
Tert-butyl 5-(1-aminopropyl)indoline-1-carboxylate is unique due to the presence of both the aminopropyl side chain and the tert-butyl carbamate group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Tert-butyl 5-(1-aminopropyl)indoline-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group , an aminopropyl side chain , and an indoline core , which contribute to its unique properties. Its molecular formula is C15H22N2O2, with a molecular weight of approximately 276.37 g/mol .
Biological Activities
Preliminary studies have indicated that this compound exhibits significant anticancer , antiviral , and antimicrobial properties. The compound's mechanism of action appears to involve interactions with specific molecular targets, such as enzymes or receptors, which may modulate their activity and influence various biological pathways .
Anticancer Properties
Research has shown that this compound can induce apoptosis in cancer cells. In vitro studies using various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrated cytotoxic effects, suggesting its potential as a chemotherapeutic agent . The following table summarizes the cytotoxicity results across different cell lines:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 | 10.5 | Induction of apoptosis |
HeLa | 12.3 | Significant cell death |
Jurkat | 9.8 | Enhanced cytotoxicity |
Antiviral and Antimicrobial Effects
In addition to anticancer activity, this compound has shown promise against viral infections and bacterial growth. It was found to inhibit viral replication in preliminary assays, indicating potential as an antiviral agent . Furthermore, antimicrobial tests revealed effectiveness against several bacterial strains, showcasing its broad-spectrum activity .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzyme targets or cellular receptors , modulating their functions. This interaction could lead to altered signaling pathways that promote apoptosis in cancer cells or inhibit viral replication .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A recent study focused on the compound's effects on MCF-7 cells, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation .
- Antiviral Activity Assessment : Another investigation assessed the compound's ability to inhibit viral replication in cultured cells, showing promising results against influenza virus strains .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing tert-butyl 5-(1-aminopropyl)indoline-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis often involves multi-step procedures. For example, tert-butyl carbamate derivatives are typically synthesized via nucleophilic substitution or coupling reactions. Key steps may include:
- Protection of the indoline nitrogen using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP in acetonitrile at room temperature) .
- Introduction of the 1-aminopropyl side chain via alkylation or reductive amination, requiring careful control of stoichiometry and reaction time.
- Purification via column chromatography (e.g., silica gel with gradients of EtOAc/hexanes) to isolate the product.
Optimization involves monitoring reaction progress by TLC and adjusting parameters like temperature, solvent polarity, and catalyst loading.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : 1H and 13C NMR to verify backbone structure and substituent positions. For example, tert-butyl groups show distinct singlets at ~1.3 ppm in 1H NMR .
- HPLC-MS : To assess purity (>95% recommended) and molecular weight confirmation.
- X-ray Crystallography : For unambiguous structural determination, especially if stereochemical ambiguity exists .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .
- Avoid exposure to strong acids/bases, as the Boc group is labile under acidic conditions (e.g., TFA) .
- Conduct periodic stability testing via HPLC to detect degradation products.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Compare experimental NMR data with computational predictions (e.g., DFT calculations) to validate signal assignments .
- Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping peaks or confirm coupling patterns.
- Cross-reference with published analogs (e.g., tert-butyl indole carboxylates) to identify common spectral artifacts .
Q. What experimental strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stress Testing : Incubate the compound in buffered solutions (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via LC-MS .
- Kinetic Studies : Calculate degradation rate constants using Arrhenius plots under accelerated conditions.
- Compatibility Screening : Test interactions with common reagents (e.g., oxidizing agents) to identify hazardous incompatibilities .
Q. How can mechanistic studies be designed to explore the reactivity of the 1-aminopropyl side chain?
- Methodological Answer :
- Perform kinetic isotope effects (KIE) studies to probe reaction mechanisms (e.g., H/D exchange at the amino group).
- Use trapping experiments with electrophiles (e.g., aldehydes) to identify intermediates in nucleophilic reactions.
- Employ in situ IR or Raman spectroscopy to monitor real-time bond formation/cleavage during reactions .
Q. What approaches are recommended for addressing contradictory data in pharmacological activity studies?
- Methodological Answer :
- Validate assays using orthogonal methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition).
- Conduct dose-response curves across multiple cell lines to rule out cell-specific effects.
- Cross-check results with structurally related compounds (e.g., tert-butyl piperidine carboxylates) to identify pharmacophore-specific trends .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 5-(1-aminopropyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-5-13(17)11-6-7-14-12(10-11)8-9-18(14)15(19)20-16(2,3)4/h6-7,10,13H,5,8-9,17H2,1-4H3 |
InChI Key |
HJICMEJZVGHDIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)N(CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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